L-Homocysteine

Overview

Description

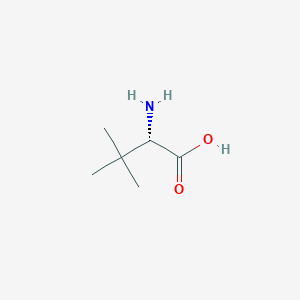

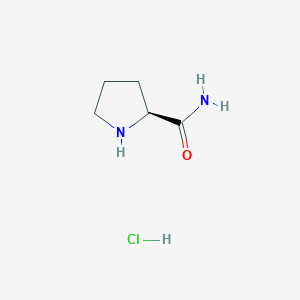

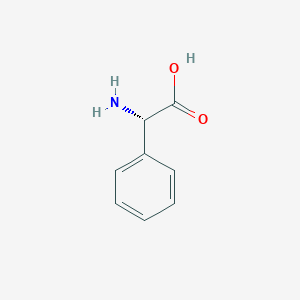

L-Homocysteine is a non-proteinogenic α-amino acid. It is a homologue of the amino acid cysteine, differing by an additional methylene bridge (-CH2-). It is biosynthesized from methionine by the removal of its terminal Cε methyl group . In the body, homocysteine can be recycled into methionine or converted into cysteine with the aid of vitamin B6, B9, and B12 .

Synthesis Analysis

Homocysteine is biosynthesized naturally via a multi-step process. First, methionine receives an adenosine group from ATP, a reaction catalyzed by S-adenosyl-methionine synthetase, to give S-adenosyl methionine (SAM-e) .

Molecular Structure Analysis

The molecular formula of this compound is C4H9NO2S. It has an average mass of 135.185 Da and a monoisotopic mass of 135.035400 Da .

Chemical Reactions Analysis

Homocysteine is metabolized by one of two pathways: transsulfuration and remethylation . The transsulfuration of homocysteine to cysteine is catalyzed by cystathionine β-synthase, a process that requires pyridoxal phosphate (vitamin B6) as a cofactor .

Physical And Chemical Properties Analysis

This compound is a solid substance. It has a density of 1.3±0.1 g/cm³. Its boiling point is 299.7±35.0 °C at 760 mmHg. It has a molar refractivity of 33.5±0.3 cm³. It has 3 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Homocysteine and Neurological Health

L-Homocysteine, a sulfur-containing amino acid derived from dietary methionine, plays significant roles in methionine metabolism and methyl group transfer processes. Research indicates that elevated levels of homocysteine, known as hyperhomocysteinemia, are associated with various neurological issues, including mental retardation, cerebral atrophy, and epileptic seizures. Specifically, changes in the metabolism of homocysteine leading to hyperhomocysteinemia have been implicated in neurodegenerative diseases such as Parkinson's disease. The nervous system's sensitivity to homocysteine is notable, attributed to its excitotoxic-like properties. Despite lacking direct cytotoxic activity, homocysteine can synergize with specific neurotoxic insults, highlighting its potential impact on neurological health (Martignoni et al., 2007).

Homocysteine and Cardiovascular Health

Hyperhomocysteinemia is also associated with an increased risk for cardiovascular diseases. The exact cellular and molecular mechanisms behind the adverse effects of homocysteine on vascular health are still under investigation, but it is believed to involve endothelial damage due to increased oxidative stress. Elevated homocysteine levels have been linked to atherosclerotic and thrombotic vascular diseases, emphasizing the need for further research in this area (Lentz, 2001).

Homocysteine and Mental Health

Interestingly, homocysteine is also associated with mental health conditions. Studies have found that excess homocysteine can decrease the synthesis of essential neurotransmitters such as dopamine, norepinephrine, and serotonin due to alterations in key enzymes of the homocysteine metabolism pathway. This imbalance may contribute to the pathogenesis of depression. Moreover, homocysteine produces neurotoxic substances like homocysteic acid, which can act as an N-methyl-D-aspartate (NMDA) receptor agonist, further implicating it in neurological and mental health disorders (Bhatia & Singh, 2015).

Homocysteine Detection and Measurement

Advancements in analytical techniques have led to the development of novel methods for detecting and measuring homocysteine levels. For instance, a DNA aptamer capable of high affinity binding and selectivity to homocysteine has been developed, facilitating the creation of biosensors for rapid and cost-effective detection of homocysteine in human serum. This innovation could potentially be integrated into point-of-care screening methods, offering a practical approach for monitoring homocysteine levels in clinical settings (McKeague et al., 2013).

Mechanism of Action

Target of Action

L-Homocysteine, also known as homocysteine, is a thiol-containing amino acid formed by a demethylation of methionine . It primarily targets enzymes such as S-ribosylhomocysteine lyase , 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase , and 5-methyltetrahydrofolate S-homocysteine methyltransferase . These enzymes play crucial roles in various biochemical reactions within the body.

Mode of Action

Biochemical Pathways

Homocysteine is metabolized along two key pathways: remethylation back to methionine and transsulfuration to cysteine . Both these pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), for transsulfuration pathway mediated synthesis of cysteine as well as folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) in the methionine synthesis cycle .

Pharmacokinetics

Studies have shown that homocysteine is rapidly distributed to tissues after administration . The urine is a major route of excretion .

Result of Action

Elevated levels of homocysteine, known as hyperhomocysteinemia, are associated with a higher risk of neurovascular diseases, dementia, migraine, developmental impairments, or epilepsy . The mechanisms underlying the neurotoxicity of homocysteine include oxidative stress, DNA damage, protein thiolation or protein homocysteinylation, triggering apoptosis and excitotoxicity .

Action Environment

The action of homocysteine can be influenced by various environmental factors. For instance, increased intake of methionine, certain medications, disease state, pregnancy, and lactation are known to contribute to variations in homocysteine levels . Additionally, altered cellular export mechanisms have also been known to increase homocysteine levels .

Safety and Hazards

L-Homocysteine is harmful if swallowed. It is advised to avoid breathing its vapors or mists, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation when handling it .

Future Directions

Recent findings suggest that homocysteine is involved in protein synthesis in the early evolution of life on Earth. Despite the fact that homocysteine today is not a proteinogenic amino acid, it is still important in the metabolism of the proteinogenic amino acids cysteine and methionine .

Biochemical Analysis

Biochemical Properties

L-Homocysteine is involved in two key metabolic pathways: remethylation back to methionine and transsulfuration to cysteine . The remethylation pathway is catalyzed by the enzyme methionine synthase . The transsulfuration pathway, on the other hand, leads to the production of cysteine . This compound interacts with enzymes such as S-adenosyl-L-homocysteine hydrolase (SAHase), which is a major regulator of cellular methylation reactions .

Cellular Effects

It has been linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, and systemic inflammation . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound action involves its interaction with various biomolecules. For instance, it binds to the enzyme S-adenosyl-L-homocysteine hydrolase (SAHase), influencing its activity . The binding of this compound to SAHase can lead to changes in gene expression . Moreover, the neurotoxicity of this compound is associated with oxidative stress, DNA damage, protein thiolation or protein homocysteinylation, triggering apoptosis and excitotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, prolonged exposure to this compound can lead to a reduction of cell viability

Metabolic Pathways

This compound is involved in the metabolic pathways of methionine and cysteine . It interacts with enzymes such as methionine synthase and S-adenosyl-L-homocysteine hydrolase (SAHase) . These interactions can affect metabolic flux or metabolite levels.

Subcellular Localization

It is known that this compound is involved in various biochemical reactions within the cell

properties

IUPAC Name |

2-amino-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFHZYDWPBMWHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859946 | |

| Record name | (+/-)-Homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

454-29-5, 6027-13-0, 454-28-4 | |

| Record name | (±)-Homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | homocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Homocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | homocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-homocysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYSTEINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IJP4A89K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.